molecular formula C20H20N2O2 B11307201 methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B11307201
M. Wt: 320.4 g/mol
InChI Key: GXXLZYUSJDCEBE-ZENAZSQFSA-N
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Description

Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific steps and conditions can vary, but generally, methanesulfonic acid (MsOH) is used as a catalyst under reflux conditions in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3/t17-,18?/m0/s1

InChI Key

GXXLZYUSJDCEBE-ZENAZSQFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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